Bicyclo[2.2.1]heptan-2-amine hydrochloride

Catalog No.
S1509393
CAS No.
14370-45-7
M.F
C7H14ClN
M. Wt
147.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]heptan-2-amine hydrochloride

CAS Number

14370-45-7

Product Name

Bicyclo[2.2.1]heptan-2-amine hydrochloride

IUPAC Name

bicyclo[2.2.1]heptan-2-amine;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

InChI

InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H

InChI Key

IZZMPZQAQTXAHW-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2N.Cl

Canonical SMILES

C1CC2CC1CC2N.Cl

Synthesis and Characterization:

Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as exo-bicyclo[2.2.1]heptan-2-amine hydrochloride, is a relatively new organic compound with the chemical formula C₇H₁₄ClN. Its synthesis and characterization have been reported in several scientific publications, including a detailed procedure outlined by AmbEed Inc.. These studies provide valuable information for researchers interested in obtaining and working with this compound for further investigation.

Potential Applications:

While the specific scientific research applications of Bicyclo[2.2.1]heptan-2-amine hydrochloride are still under exploration, its unique structure and properties suggest potential uses in various fields:

  • Medicinal Chemistry: The presence of a both an amine and a bicyclic ring system suggests potential for exploring this molecule's bioactivity and developing novel therapeutics. However, further research is needed to understand its specific interactions with biological systems [].
  • Material Science: The rigid structure of the bicyclic ring system combined with the presence of a positively charged amine group (due to the hydrochloride salt) could be interesting for exploring potential applications in material science, such as the design of new functional materials or catalysts.

Bicyclo[2.2.1]heptan-2-amine hydrochloride is an organic compound characterized by its bicyclic structure, consisting of a seven-membered ring with two bridged carbon atoms. Its chemical formula is C7H14ClNC_7H_{14}ClN, and it is commonly referred to as a bicyclic amine. The compound has garnered interest in medicinal chemistry due to its unique structural features, which can influence biological activity and reactivity in various chemical processes .

, including:

  • Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution, forming various derivatives when reacted with electrophiles .
  • Oxidation Reactions: It can be oxidized to yield bicyclo[2.2.1]heptan-2-one or related compounds .
  • Formation of Ureas: The amine can react with isocyanates to form ureas, demonstrating its versatility in synthetic applications .

Research indicates that bicyclo[2.2.1]heptan-2-amine hydrochloride exhibits significant biological activity, particularly as a potential pharmacological agent. It has been studied for its role as a CXCR2 antagonist, which may have implications in treating inflammatory diseases and certain cancers . Additionally, the compound shows promise in enhancing oral bioavailability and stability in biological systems .

The synthesis of bicyclo[2.2.1]heptan-2-amine hydrochloride can be achieved through various methods:

  • From Bicyclo[2.2.1]heptane Derivatives: Starting from bicyclo[2.2.1]heptane derivatives, the amine can be synthesized via reductive amination or other amine-forming reactions .
  • Isocyanate Reaction: The compound can also be synthesized by reacting bicyclo[2.2.1]heptan-2-carboxylic acid with diphenylphosphoryl azide to produce isocyanate intermediates, which are then treated with amines .

Bicyclo[2.2.1]heptan-2-amine hydrochloride has several applications:

  • Pharmaceutical Development: Its potential as a drug candidate for inflammatory diseases and cancer treatment highlights its importance in medicinal chemistry.
  • Chemical Synthesis: The compound serves as a versatile building block in organic synthesis, particularly for creating complex nitrogen-containing compounds .

Studies have indicated that bicyclo[2.2.1]heptan-2-amine hydrochloride interacts with various biological targets, primarily through receptor binding assays that demonstrate its antagonistic effects on the CXCR2 receptor . Further research is necessary to elucidate the full spectrum of its interactions and the mechanisms underlying its biological effects.

Bicyclo[2.2.1]heptan-2-amine hydrochloride shares structural similarities with several other bicyclic amines, making it unique in its properties and potential applications:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octan-3-amineBicyclic AmineLarger ring size; different reactivity
Bicyclo[1.1.0]butan-1-amineBicyclic AmineSmaller ring; limited applications
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amineSubstituted Bicyclic AmineEnhanced steric hindrance; altered pharmacokinetics

Bicyclo[2.2.1]heptan-2-amine hydrochloride's unique bicyclic structure allows for distinct steric and electronic properties compared to these similar compounds, influencing its reactivity and biological activity .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

39245-79-9
14370-45-7

Dates

Modify: 2023-08-15

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